molecular formula C24H21NO4 B6280972 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylbenzoic acid CAS No. 2171862-11-4

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylbenzoic acid

Cat. No. B6280972
CAS RN: 2171862-11-4
M. Wt: 387.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylbenzoic acid” is a complex organic molecule. It contains a fluorene group, which is a polycyclic aromatic hydrocarbon composed of three six-membered rings . The fluorene group is attached to a carbonyl group, which is then linked to an amino group. This amino group is connected to a methylbenzoic acid group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The fluorene group contributes to the aromaticity of the molecule, while the carbonyl group introduces polarity. The amino group can participate in hydrogen bonding, and the methylbenzoic acid group can contribute to the acidity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants present. The carbonyl group could undergo reactions such as nucleophilic addition or reduction. The amino group could participate in reactions such as amide formation or acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorene group could contribute to its hydrophobicity, while the carbonyl and amino groups could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound is not clear from the search results. It could potentially interact with biological systems through its fluorene, carbonyl, amino, and methylbenzoic acid groups .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylbenzoic acid' involves the protection of the amine group, followed by the reaction with the appropriate acid chloride to form the amide bond. The resulting amide is then deprotected to yield the final product.", "Starting Materials": [ "9H-fluorene", "Methanol", "Sodium hydroxide", "Methyl 4-methylbenzoate", "Thionyl chloride", "N,N-Dimethylformamide", "Triethylamine", "4-Methylbenzoic acid", "N,N-Dimethylacetamide", "Diisopropylethylamine", "N-Hydroxysuccinimide", "3-Aminomethylbenzoic acid", "N,N'-Dicyclohexylcarbodiimide", "Methoxyacetyl chloride" ], "Reaction": [ "9H-fluorene is reacted with methanol and sodium hydroxide to form 9H-fluoren-9-ol.", "9H-fluoren-9-ol is then reacted with methyl 4-methylbenzoate and thionyl chloride to form 9-(4-methylbenzoyloxy)fluorene.", "The resulting compound is then reacted with N,N-dimethylformamide and triethylamine to form the corresponding amide.", "The amide is then protected by reaction with methoxyacetyl chloride to form the N-methoxyacetyl derivative.", "The N-methoxyacetyl derivative is then reacted with 3-aminomethylbenzoic acid, N,N'-dicyclohexylcarbodiimide, and N-hydroxysuccinimide to form the desired compound, 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylbenzoic acid.", "The final product is obtained by deprotection of the amine group using N,N-dimethylacetamide and diisopropylethylamine." ] }

CAS RN

2171862-11-4

Product Name

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylbenzoic acid

Molecular Formula

C24H21NO4

Molecular Weight

387.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.